molecular formula C21H16N2O5S B2777522 Methyl 4-((4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)carbamoyl)benzoate CAS No. 922003-88-1

Methyl 4-((4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)carbamoyl)benzoate

Cat. No.: B2777522
CAS No.: 922003-88-1
M. Wt: 408.43
InChI Key: HGCZRMNIBCHUMB-UHFFFAOYSA-N
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Description

Methyl 4-((4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)carbamoyl)benzoate is a complex organic compound that features a benzofuran and thiazole moiety These structures are known for their diverse biological activities and are often found in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)carbamoyl)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and thiazole intermediates, which are then coupled through a series of condensation reactions. Common reagents used in these reactions include thionyl chloride, methanol, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new substituents onto the benzofuran or thiazole rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups onto the parent compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential use as a therapeutic agent due to its pharmacologically active moieties.

    Industry: Applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 4-((4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)carbamoyl)benzoate likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzofuran and thiazole moieties can modulate biological pathways by binding to these targets, potentially leading to therapeutic effects. The exact pathways and targets would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like psoralen and 8-methoxypsoralen, which are used in the treatment of skin diseases.

    Thiazole Derivatives: Compounds such as sulfathiazole and ritonavir, known for their antimicrobial and antiviral activities.

Uniqueness

Methyl 4-((4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)carbamoyl)benzoate is unique due to the combination of benzofuran and thiazole moieties in a single molecule. This dual presence can potentially enhance its biological activity and broaden its range of applications compared to compounds containing only one of these moieties.

Properties

IUPAC Name

methyl 4-[[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O5S/c1-26-15-7-8-17-14(9-15)10-18(28-17)16-11-29-21(22-16)23-19(24)12-3-5-13(6-4-12)20(25)27-2/h3-11H,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCZRMNIBCHUMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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